molecular formula C11H11NO3S B6075198 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B6075198
M. Wt: 237.28 g/mol
InChI Key: OJWNAUUUOQYEFP-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1,3-thiazolidine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents. It belongs to the class of thiazolidinediones (TZDs), which are well-known for their antidiabetic properties . This compound features a 1,3-thiazolidine-2,4-dione core structure substituted with a 4-ethoxyphenyl group at the 3-position. Researchers are exploring its utility as a key synthetic intermediate or a core pharmacophore for designing novel bioactive molecules. The primary research value of this compound and its analogs lies in their potential as inhibitors of carbohydrate-digesting enzymes, specifically α-amylase and α-glucosidase . By inhibiting these enzymes, such compounds can modulate postprandial blood glucose levels, making them promising candidates for investigation in type-2 diabetes mellitus research . Hybrid molecules incorporating the thiazolidinedione moiety, similar to this compound, have demonstrated enhanced affinity and efficacy in preliminary in vitro and in vivo studies compared to standard medicinal compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-9-5-3-8(4-6-9)12-10(13)7-16-11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWNAUUUOQYEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 4 Ethoxyphenyl 1,3 Thiazolidine 2,4 Dione

Retrosynthetic Analysis of the 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The primary disconnections for the this compound scaffold are typically made at the bonds forming the heterocyclic ring.

A key disconnection is at the N-C(2) and S-C(5) bonds, leading back to a substituted thiourea (B124793), specifically N-(4-ethoxyphenyl)thiourea, and a two-carbon unit bearing two carbonyl functionalities or their precursors, such as chloroacetic acid or its derivatives. This approach focuses on forming the ring from linear precursors.

Alternatively, disconnection at the N-C(aryl) bond suggests the pre-formation of the 1,3-thiazolidine-2,4-dione ring followed by a subsequent N-arylation step with a suitable 4-ethoxyphenylating agent. This strategy is viable but often requires specific conditions for the N-arylation reaction.

Classical and Established Synthetic Routes to 1,3-Thiazolidine-2,4-diones

The synthesis of the 1,3-thiazolidine-2,4-dione core is well-established in organic chemistry, with several classical methods being widely employed.

Condensation Reactions with Thiourea and Chloroacetic Acid Derivatives

One of the most common and direct methods for the synthesis of the 1,3-thiazolidine-2,4-dione ring involves the condensation of thiourea with chloroacetic acid. researchgate.net This reaction is typically carried out in an aqueous medium, often with heating. The initial step is believed to be the S-alkylation of thiourea by chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis of the resulting 2-imino-4-thiazolidinone intermediate to afford the desired 2,4-dione.

To obtain the N-substituted target molecule, this compound, a substituted thiourea, namely N-(4-ethoxyphenyl)thiourea, can be used as the starting material in place of unsubstituted thiourea. The reaction would then proceed in a similar fashion, directly installing the 4-ethoxyphenyl group at the N-3 position of the thiazolidinedione ring.

Cyclization Reactions for Thiazolidinedione Ring Formation

Another established route involves the cyclization of intermediates that already contain the requisite atoms for the ring. For instance, the reaction of an aryl isothiocyanate with an α-halo ester, such as ethyl chloroacetate, can lead to the formation of the thiazolidinedione ring. In the context of synthesizing this compound, the reaction would involve 4-ethoxyphenyl isothiocyanate and ethyl chloroacetate. The reaction likely proceeds through the formation of an intermediate which then undergoes cyclization to yield the target N-aryl thiazolidinedione.

Specific Synthetic Pathways and Modifications for Introducing the 4-ethoxyphenyl Moiety at N-3

The introduction of the 4-ethoxyphenyl group at the N-3 position can be achieved through several specific synthetic strategies. A prevalent method involves a one-pot, three-component reaction. This approach brings together a primary amine (4-ethoxyaniline), an aldehyde, and thioglycolic acid. nih.gov The initial step is the formation of an imine from the reaction of 4-ethoxyaniline and the aldehyde, which then undergoes a cyclocondensation reaction with thioglycolic acid to furnish the N-substituted thiazolidinone. While this method is highly efficient for generating 4-thiazolidinones, modifications are necessary to yield the 2,4-dione.

A more direct route to this compound involves the reaction of 4-ethoxyaniline with chloroacetyl chloride to form N-(4-ethoxyphenyl)-2-chloroacetamide. This intermediate can then be treated with a source of thiocyanate, such as potassium or ammonium (B1175870) thiocyanate, to facilitate the cyclization and formation of the thiazolidinedione ring.

Modern Innovations in Thiazolidinedione Synthesis

In recent years, efforts to improve the efficiency, yield, and environmental friendliness of chemical syntheses have led to the development of innovative techniques, with microwave-assisted synthesis being a prominent example.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. nih.gov The synthesis of thiazolidinedione derivatives has been shown to benefit significantly from this technology. rasayanjournal.co.inhilarispublisher.com The condensation reactions, such as the one between thiourea and chloroacetic acid derivatives, can be completed in a fraction of the time required for conventional heating methods. rasayanjournal.co.in

Green Chemistry Approaches in Thiazolidinedione Preparation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolidinediones to minimize the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and catalysts that are efficient and recyclable.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, increased yields, and the formation of fewer byproducts compared to conventional heating methods. researchgate.netnih.gov The synthesis of the thiazolidinedione core, for instance, can be achieved by reacting thiourea and chloroacetic acid under microwave irradiation, significantly reducing the reaction time from hours to minutes. nih.gov This method often leads to higher yields without the need for extensive purification. nih.gov Microwave-assisted Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes has also been reported, providing a rapid and efficient route to 5-substituted derivatives. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for thiazolidinedione synthesis. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. ijsrst.com The synthesis of 2,4-thiazolidinedione (B21345) and its derivatives has been successfully achieved using ultrasound, often in aqueous media, which further enhances the green credentials of the process. nih.govresearchgate.net For example, the Knoevenagel condensation of aldehydes with 2,4-thiazolidinedione can be efficiently catalyzed by task-specific ionic liquids under ultrasonic irradiation, offering a clean and efficient procedure. nih.gov

Use of Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent, and its use in the synthesis of thiazolidinedione has been explored. researchgate.netijsrst.com Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also been employed as both solvents and catalysts in the synthesis of thiazolidinedione derivatives through Knoevenagel condensation. nih.govresearchgate.net Furthermore, the use of biodegradable and reusable catalysts, such as L-tyrosine in water, has been shown to be highly efficient for these condensations at ambient temperatures. nih.gov

Solvent-Free and Catalyst-Free Conditions: Eliminating the solvent and catalyst altogether represents an even greener synthetic approach. Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to highly efficient and clean transformations. nih.govijsrst.com Several catalyst-free methods for the synthesis of thiazolidine (B150603) derivatives have also been developed, further reducing the environmental footprint of the synthetic process. researchgate.net

Table 1: Comparison of Green Chemistry Approaches in Thiazolidinedione Synthesis
ApproachEnergy SourceSolvent/CatalystKey Advantages
Microwave-Assisted MicrowavesOften solvent-free or in green solventsRapid reaction times, higher yields, fewer byproducts researchgate.netnih.gov
Ultrasound-Assisted UltrasoundOften in aqueous media or with ionic liquidsEnhanced reaction rates, good yields, environmentally benign ijsrst.comnih.govresearchgate.net
Green Solvents/Catalysts Conventional HeatingWater, Deep Eutectic Solvents (DESs), L-tyrosineUse of non-toxic, biodegradable, and recyclable materials nih.govnih.govresearchgate.net
Solvent-Free/Catalyst-Free Grinding, HeatingNoneReduced waste, simplified workup, high atom economy nih.govijsrst.comresearchgate.net

Strategies for Chemical Modifications and Analog Design Based on this compound

The this compound scaffold offers several positions for chemical modification, allowing for the generation of diverse analogs. The primary sites for derivatization are the nitrogen atom at the N-3 position and the active methylene (B1212753) group at the C-5 position.

Substitutions at the N-3 Position

While the parent compound already has a 4-ethoxyphenyl group at the N-3 position, the synthesis of analogs often involves the initial preparation of the core thiazolidine-2,4-dione, followed by N-alkylation or N-arylation. For the purpose of analog design, various substituents can be introduced at this position. The general strategy involves the reaction of the thiazolidine-2,4-dione with a suitable electrophile, such as an alkyl or aryl halide, in the presence of a base. For instance, the potassium salt of thiazolidine-2,4-dione can be reacted with bromomethyl derivatives to introduce various substituents at the N-3 position.

Modifications at the C-5 Position (Active Methylene Group)

The methylene group at the C-5 position of the thiazolidine-2,4-dione ring is acidic and highly reactive, making it a prime site for chemical modification. The most common reaction at this position is the Knoevenagel condensation with aldehydes or ketones, which introduces a new carbon-carbon double bond.

The Knoevenagel condensation of this compound with various aromatic and heterocyclic aldehydes leads to a wide array of 5-substituted derivatives. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, and can be carried out in various solvents or under solvent-free conditions. researchgate.net The electronic nature of the substituent on the aldehyde can influence the reaction rate and yield.

Table 2: Examples of C-5 Modifications via Knoevenagel Condensation
Aldehyde ReactantCatalyst/ConditionsResulting C-5 Substituent
BenzaldehydePiperidine, Toluene, RefluxBenzylidene
4-MethoxybenzaldehydePiperidine, Ethanol, Reflux4-Methoxybenzylidene
4-NitrobenzaldehydePyrrolidine, Ethanol, Reflux4-Nitrobenzylidene
2-ChlorobenzaldehydePiperidine, Acetic Acid, Toluene, 110°C2-Chlorobenzylidene
Furan-2-carbaldehydeIonic Liquid, Ultrasound, 80°CFurfurylidene

Hybrid Molecule Design Incorporating the Thiazolidinedione Core

A prominent strategy in medicinal chemistry is the design of hybrid molecules, which involves combining two or more pharmacophoric units into a single molecule. This approach aims to create novel compounds with potentially enhanced or synergistic biological activities. The this compound core is a versatile scaffold for the development of such hybrids.

One common approach is to link the thiazolidinedione moiety to another heterocyclic system. For example, hybrid molecules incorporating 1,3,4-oxadiazole (B1194373) and thiazolidinedione have been synthesized. researchgate.netrsc.orgrsc.org The synthesis of these hybrids can involve multi-step sequences, starting with the functionalization of the thiazolidinedione core, which is then coupled to the second heterocyclic unit. Another strategy involves the creation of hybrids with other biologically active scaffolds like acridine (B1665455) or 1,2-dihydroquinolones. nih.govsemanticscholar.org These hybrid molecules are designed to interact with multiple biological targets or to enhance the physicochemical properties of the parent compounds.

Molecular and Cellular Mechanisms of Action of 3 4 Ethoxyphenyl 1,3 Thiazolidine 2,4 Dione

Overview of Molecular Targets Associated with the Thiazolidinedione Class

The thiazolidinedione scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. mdpi.com While research on 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione is specific, the broader TZD class is known to interact with various receptors and enzymes. A primary and extensively studied target for many TZDs is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. nih.govnih.gov

Beyond PPARγ, TZDs have been shown to target other key proteins involved in cellular signaling and metabolism. For instance, certain TZD derivatives have been identified as inhibitors of enzymes such as α-glucosidase, α-amylase, and aldose reductase, which are implicated in carbohydrate metabolism and diabetic complications. nih.govnih.govnih.gov Furthermore, some TZDs have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling.

In the context of cancer, molecular targets for TZDs include components of critical signaling pathways that regulate cell growth and survival. A structurally similar compound, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, has been identified as an inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) docking domain. nih.gov This suggests that the broader class of compounds, including this compound, may also target the Ras/Raf/MEK/ERK pathway. Additionally, some derivatives have been developed as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways. mdpi.com Other research has pointed to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a target for certain TZD derivatives, implicating them in the regulation of angiogenesis. nih.govplos.org

Investigation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding and Activation Profiles

The interaction of thiazolidinediones with PPARγ has been a cornerstone of research into this class of compounds, particularly in the context of their insulin-sensitizing effects. nih.gov

Ligand-Receptor Interaction Dynamics

Thiazolidinediones are known to be selective agonists of PPARγ. wjpmr.com Upon binding to a ligand such as a TZD, PPARγ undergoes a conformational change that allows it to form a heterodimer with the 9-cis retinoic acid receptor. wjpmr.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. wjpmr.com The binding of TZDs to the ligand-binding domain of PPARγ is a critical step in initiating this cascade of events. While specific binding affinity and kinetic data for this compound are not extensively documented in publicly available research, the general mechanism of action for the TZD class involves this direct interaction with PPARγ. wjpmr.com

Downstream Gene Expression Regulation and Transcriptional Effects

The activation of PPARγ by thiazolidinediones leads to the modulation of a wide range of genes involved in glucose and lipid metabolism, as well as cellular differentiation. wjpmr.com In adipose tissue, for example, PPARγ activation promotes the expression of genes involved in fatty acid uptake and storage, leading to improved insulin sensitivity. The transcriptional effects of PPARγ activation by TZDs are complex and tissue-specific, contributing to their diverse pharmacological profiles. The specific downstream gene expression changes induced by this compound would be dependent on its specific binding affinity and efficacy as a PPARγ agonist, areas which require further investigation.

Modulation of Other Receptor Systems and Signaling Pathways

Beyond its interaction with PPARγ, the this compound scaffold and related TZD derivatives have been shown to modulate a variety of other receptor systems and signaling pathways, highlighting their potential for a broad range of therapeutic applications.

Enzyme Inhibition and Activation Studies

Research has demonstrated the potential of the thiazolidine-2,4-dione core structure to inhibit several key enzymes.

α-glucosidase and α-amylase: These enzymes are involved in the breakdown of carbohydrates in the digestive tract. A number of thiazolidine-2,4-dione derivatives have been synthesized and shown to exhibit potent inhibitory activity against both α-glucosidase and α-amylase, often with significantly greater potency than the standard drug acarbose. nih.govnih.govnih.govrsc.org This suggests that compounds like this compound may have the potential to modulate postprandial hyperglycemia.

Aldose Reductase: This enzyme is a key component of the polyol pathway, which is implicated in the development of long-term diabetic complications. Several studies have reported the synthesis of thiazolidine-2,4-dione derivatives as inhibitors of aldose reductase. nih.govnih.gov

PTP1B: Protein tyrosine phosphatase 1B is a negative regulator of the insulin signaling pathway, and its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity. Some 4-thiazolidinone (B1220212) derivatives have been investigated as dual inhibitors of aldose reductase and PTP1B. unipi.it

Mur Ligase: The thiazolidin-2,4-dione scaffold has been shown to exhibit antimicrobial activity by inhibiting cytoplasmic Mur ligases, which are essential enzymes in bacterial cell wall biosynthesis. nih.gov

Lipoxygenase: While specific studies on this compound are limited, the broader class of thiazolidinediones has been explored for various enzyme inhibitory activities.

The following table summarizes the inhibitory activities of some thiazolidine-2,4-dione derivatives against various enzymes. It is important to note that these are examples from the broader class and not specific data for this compound.

Compound ClassEnzyme TargetIC50 ValuesReference
Thiazolidine-2,4-dione derivativesα-glucosidase5.44 ± 0.13 to 50.45 ± 0.39 μM nih.gov
Thiazolidine-2,4-dione derivativesα-amylase2.03 µg/mL to 32.16 µg/mL benthamopen.com
Thiazolidine-2,4-dione hybridsAldose ReductaseSub-micromolar range nih.gov

Effects on Cellular Proliferation, Apoptosis, and Angiogenesis Pathways

The thiazolidinedione scaffold has been implicated in the modulation of key cellular processes such as proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).

ERK1/2 and PI3K/Akt Pathways: As previously mentioned, a close analog of this compound has been identified as an ERK docking domain inhibitor. nih.gov The ERK1/2 pathway is a critical regulator of cell proliferation and survival. Furthermore, some thiazolidinedione derivatives have been developed as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. mdpi.com The PI3K/Akt pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Inhibition of these pathways can lead to decreased cell proliferation and the induction of apoptosis.

Cellular Proliferation and Apoptosis: Several studies have reported the anti-proliferative and pro-apoptotic effects of thiazolidinedione derivatives in various cancer cell lines. plos.orgnih.gov For example, some derivatives have been shown to induce apoptosis through the significant reduction of anti-apoptotic genes like Bcl2 and Survivin. plos.org

Angiogenesis: The process of angiogenesis is vital for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. A number of 5-benzylidene-2,4-thiazolidinedione derivatives have been designed and evaluated as inhibitors of angiogenesis by targeting VEGFR-2. nih.govplos.org

Mechanistic Studies in Cell Lines and Primary Cell Cultures

Cellular Uptake and Subcellular Localization Studies

There is currently no published research detailing the cellular uptake and subcellular localization of this compound. Understanding how this compound enters cells and where it accumulates is a critical first step in elucidating its mechanism of action. Such studies would typically involve techniques like fluorescence microscopy with a labeled version of the compound or fractionation of cellular components followed by analytical quantification. The absence of this information creates a significant gap in our understanding of how it might interact with intracellular targets.

Investigation of Cell Cycle Perturbations and Cell Death Mechanisms

Similarly, there is a lack of specific data on how this compound affects cell cycle progression and the induction of cell death. Research on other thiazolidine-2,4-dione derivatives has shown that they can cause cell cycle arrest at various phases, most commonly the G1 phase, and can induce apoptosis through both intrinsic and extrinsic pathways. These effects are often mediated by the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family. Without experimental data for this compound, it is not possible to determine if it shares these properties or acts through a different mechanism.

Structure Activity Relationships Sar and Computational Studies of 3 4 Ethoxyphenyl 1,3 Thiazolidine 2,4 Dione and Its Analogues

Elucidation of Key Pharmacophoric Features within the 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione Structure

The biological activity of this compound and related compounds is intrinsically linked to a specific arrangement of structural features, known as a pharmacophore. This pharmacophoric model for thiazolidinedione derivatives generally consists of several key components that interact with biological targets. researchgate.netnih.gov

The core of the pharmacophore is the thiazolidine-2,4-dione (TZD) ring . This five-membered heterocyclic ring is a crucial element, acting as a versatile scaffold. researchgate.netnih.gov The two carbonyl groups at positions 2 and 4, along with the nitrogen atom at position 3, are key hydrogen bond acceptors and donors, respectively. These features enable the molecule to form essential hydrogen bonds with amino acid residues in the active sites of target proteins. nih.gov The TZD ring itself can also occupy hydrophobic cavities within these active sites. mdpi.com

Attached to the nitrogen at the 3-position is the 4-ethoxyphenyl group . This aromatic ring system typically serves as a hydrophobic moiety, engaging in van der Waals and hydrophobic interactions with the target protein. researchgate.net The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring contributes to the molecule's lipophilicity and can also participate in specific interactions within the binding pocket.

Impact of Substituent Variations on Molecular Interactions and Biological Activity

The biological activity of this compound can be modulated by altering the substituents on both the phenyl ring and the thiazolidinedione ring. These modifications can affect the compound's electronic properties, steric hindrance, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Influence of Ethoxy Substitution Position on the Phenyl Ring

The position of the ethoxy group on the phenyl ring is a critical determinant of biological activity. While the subject compound features a para-substitution, studies on closely related analogues have demonstrated that altering this position can have a profound impact.

For instance, in a series of analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a shift of the ethoxy substitution from the 4-position (para) to the 2-position (ortho) on the phenyl ring was found to significantly enhance the functional activities of inhibiting cell proliferation and inducing apoptosis. This suggests that the spatial arrangement of the ethoxy group in relation to the rest of the molecule is crucial for optimal interaction with the target, and that the ortho position may allow for more favorable binding.

Role of the Thiazolidinedione Ring and its Substitutions

The thiazolidine-2,4-dione (TZD) ring is a privileged scaffold in medicinal chemistry, and its integrity is generally considered essential for the activity of this class of compounds. nih.gov Substitutions at the N-3 and C-5 positions of the TZD ring are the most common modifications explored in SAR studies and have been shown to be pivotal for modulating biological activity. researchgate.netnih.gov

The C-5 position of the TZD ring is another critical site for modification. While this compound is unsubstituted at this position, many potent TZD derivatives feature a benzylidene or other aromatic group at C-5. The introduction of substituents at this position can lead to interactions with different regions of the target's active site, often resulting in enhanced potency or altered selectivity. For example, the presence of a benzylidene linker at the C-5 position is a common feature in many biologically active TZD derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key molecular properties that govern their biological effects.

Development of Predictive Models for Biological Activity

Several QSAR studies have been conducted on thiazolidinedione derivatives to develop predictive models for various biological activities, including antihyperglycemic, anticancer, and enzyme inhibitory effects. These models are typically generated using statistical methods such as multiple linear regression (MLR) and partial least squares (PLS).

For example, a QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors resulted in a robust model with a high correlation coefficient (R² = 0.942), indicating a strong predictive capacity. Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to thiazolidin-4-one derivatives to provide insights into the steric, electrostatic, and hydrophobic fields that influence their activity.

These predictive models serve as valuable tools in the rational design of novel thiazolidinedione derivatives with improved biological profiles.

Identification of Molecular Descriptors Correlating with Activity

QSAR studies identify specific molecular descriptors that have a significant correlation with the biological activity of the compounds under investigation. These descriptors quantify various aspects of a molecule's physicochemical properties.

The following table summarizes some of the key molecular descriptors that have been identified in QSAR studies of thiazolidinedione derivatives and their general influence on biological activity.

Descriptor ClassSpecific DescriptorGeneral Influence on Activity
Physicochemical Partition coefficient (LogP)Often, an optimal level of lipophilicity is required for good activity, influencing absorption, distribution, and target engagement.
PolarityCan affect solubility and the ability to form polar interactions with the target.
Molar Refractivity (MR)Related to the volume of the molecule and its polarizability, which can influence binding affinity.
Thermodynamic Heat of formationIndicates the stability of the molecule.
Topological Wiener IndexA descriptor of molecular branching, which can affect the overall shape and fit within a binding site.
Quantum Chemical Dipole momentReflects the polarity of the molecule and its potential for electrostatic interactions.
HOMO/LUMO energiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.
3D-QSAR Fields Steric fieldsIndicate regions where bulky groups are favored or disfavored for optimal activity.
Electrostatic fieldsHighlight areas where positive or negative electrostatic potentials are important for interaction with the target.

These descriptors provide a quantitative basis for understanding the structure-activity relationships of thiazolidinedione derivatives and guide the optimization of lead compounds.

Molecular Docking and Dynamics Simulations with Target Proteins

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in understanding the interactions between this compound and its analogues with their biological targets. These techniques provide atomic-level insights into how these ligands bind to proteins, the stability of the resulting complexes, and the conformational dynamics that occur upon binding.

Elucidation of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mechanism and affinity of the ligand-protein complex. nih.gov Studies on various thiazolidine-2,4-dione (TZD) analogues have successfully identified their binding modes and affinities with several key protein targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), and Epidermal Growth Factor Receptor (EGFR).

The binding affinity is often quantified by a docking score or binding free energy, typically in kcal/mol, where a more negative value indicates a stronger interaction. nih.gov For instance, docking studies of novel TZD derivatives with PPAR-γ have shown free energy values ranging from -5.021 to -8.558 kcal/mol, indicating a high level of interaction with the binding pocket. nih.gov

Key interactions that stabilize the ligand in the protein's active site are frequently identified through docking simulations. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity. For example, in the active site of VEGFR-2, the carbonyl group at position-4 of the thiazolidine-2,4-dione ring often forms a hydrogen bond with the key amino acid Methionine793. nih.gov Similarly, the amide linker present in some analogues can form hydrogen bonds with Threonine854. nih.gov

Hydrophobic Interactions: These interactions play a significant role in the binding of ligands. nih.gov The thiazolidine-2,4-dione moiety itself can occupy hydrophobic cavities within the target protein. mdpi.com

Pi-Pi Interactions: Aromatic rings in the ligand structure can form π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr) in the binding pocket, further stabilizing the complex. nih.gov

The table below summarizes the docking results for several thiazolidine-2,4-dione analogues against different protein targets.

Compound/AnalogueTarget ProteinDocking Score / Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Analogue 3j PPAR-γ-7.765Not specified
Analogue 3i PPAR-γ-7.703Not specified
Analogue 3h PPAR-γ-7.642Not specified
Pioglitazone (B448) (Reference) PPAR-γ-8.558Not specified
Analogue 5g EGFRT790M-81.06Thr854, Met793, Asp855, Glu762
Analogue 4g EGFRT790M-77.08Thr854, Met793, Asp855, Glu762
Analogue 12a VEGFR-2Not specifiedGlu885, Asp1046
Analogue 8a VEGFR-2-26.60Cys919, Leu840, Leu1035, Ala866, Phe918

This table is interactive. Click on the headers to sort the data.

Analysis of Conformational Changes and Ligand Stability in Binding Pockets

Molecular dynamics (MD) simulations are employed to assess the stability of the ligand-protein complexes predicted by docking studies. nih.gov These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the complex. The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) of the protein's backbone atoms from their initial position. nih.gov Acceptable RMSD values, typically less than 4 Å for small globular proteins, indicate that the ligand remains stably bound in the active site without causing significant structural perturbations. nih.gov

Studies on TZD derivatives complexed with PPAR-γ have shown RMSD values remaining between 1.2 and 3.2 Å over a 100 ns simulation, confirming the stability of the docked complex. nih.gov MD simulations can also reveal significant conformational changes in the target protein upon ligand binding. nih.gov For example, simulations of a TZD derivative with the tau hexapeptide (PHF6) oligomer showed that the compound could destroy the ordered structure of the oligomer, reducing its β-sheet content and causing a transformation to a random coil structure. nih.gov

The binding free energy of the ligand-protein complex can be further refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This analysis provides a more accurate estimation of binding affinity by considering factors like van der Waals energy, electrostatic energy, and solvation energy. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction and Optimization

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction serves as a crucial early-stage screening tool to assess the drug-likeness of compounds, helping to identify candidates with favorable profiles and guide optimization efforts. nih.gov

Several computational models are used to predict ADMET properties. A key initial assessment is the compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov Many novel thiazolidine-2,4-dione derivatives have been shown to adhere to these rules, suggesting good potential for oral bioavailability. nih.govresearchgate.net

Key ADMET parameters evaluated for TZD analogues include:

Absorption: Human intestinal absorption is often predicted using Caco-2 cell permeability models. Positive permeability values suggest good absorption from the gastrointestinal tract. nih.gov

Distribution: This includes predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Studies on TZD derivatives have indicated an inability to cross the blood-brain barrier, which can be a desirable property to avoid central nervous system side effects. researchgate.net

Metabolism: A critical aspect is the potential for a compound to inhibit cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Some new TZD derivatives are predicted not to inhibit key enzymes like CYP3A4, suggesting a lower risk of drug-drug interactions. nih.govresearchgate.net

Toxicity: Various toxicological endpoints can be predicted computationally to flag potential liabilities early in the drug discovery process.

The table below presents a summary of predicted ADMET properties for representative thiazolidine-2,4-dione derivatives from various studies.

Compound/Analogue SeriesLipinski's Rule of Five ViolationsHuman Intestinal AbsorptionCaco-2 PermeabilityCYP Enzyme InhibitionBlood-Brain Barrier (BBB) Permeant
Analogues 10, 11, 18 0Comparable to standardFavorableDoes not inhibit CYP3A4Not specified
Analogues 3h, 3i, 3j 0FavorablePositive valuesPGP substrate and inhibitorFavorable (better than standard)
Analogues 6a, 6b, 6c Not specifiedSatisfactory profileNot specifiedNot specifiedNot specified
Analogue C3 Not specifiedLow GI absorptionNot specifiedInhibitor of CYP2C9No
Analogue C5 Not specifiedHigh GI absorptionNot specifiedInhibitor of CYP1A2, CYP2C19No

This table is interactive. Click on the headers to sort the data.

These in silico predictions are invaluable for optimizing lead compounds. By identifying potential ADMET liabilities, medicinal chemists can make targeted structural modifications to improve a compound's pharmacokinetic profile while maintaining or enhancing its desired biological activity. nih.gov

Preclinical Pharmacological and Biological Investigations of 3 4 Ethoxyphenyl 1,3 Thiazolidine 2,4 Dione

In Vitro Cellular Assays and Functional Characterization

Antiproliferative and Apoptotic Activity in Cancer Cell Lines

Antimicrobial and Antifungal Efficacy Studies

Specific studies detailing the antimicrobial and antifungal efficacy of 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione are not found in the reviewed scientific literature. Research into the antimicrobial properties of the thiazolidine-2,4-dione scaffold has been conducted on various other derivatives, but specific data regarding the activity of the 3-(4-ethoxyphenyl) variant against bacterial and fungal strains, including minimum inhibitory concentration (MIC) or zone of inhibition values, have not been reported.

Antioxidant and Antiradical Properties

No specific in vitro studies on the antioxidant and antiradical properties of this compound have been identified in the available literature. Standard assays to determine antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been applied to other thiazolidine-2,4-dione derivatives, but results specifically for the 3-(4-ethoxyphenyl) compound are not documented.

Enzyme Inhibition Assays (e.g., α-amylase, α-glucosidase, lipoxygenase)

There is no available research data on the specific enzyme inhibitory activity of this compound against enzymes such as α-amylase, α-glucosidase, or lipoxygenase. While the thiazolidine-2,4-dione core is a known pharmacophore investigated for the inhibition of various enzymes, particularly those relevant to metabolic disorders, specific IC50 values or mechanistic details for the 3-(4-ethoxyphenyl) derivative have not been reported.

Mechanistic Studies in Animal Models

In Vivo Efficacy Studies in Disease Models (e.g., streptozotocin-induced diabetic rat model for metabolic effects)

A review of the scientific literature did not yield any in vivo efficacy studies for this compound in any disease models, including the streptozotocin-induced diabetic rat model. Consequently, there is no data available regarding its potential metabolic effects, such as blood glucose-lowering capabilities or impacts on other physiological parameters in a living organism.

Pharmacokinetic Studies in Animal Species (e.g., absorption, distribution, metabolism, excretion profiles)

Preclinical studies detailing the in vivo absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in animal species have not been identified in publicly available literature. While computational (in silico) ADME predictions and pharmacokinetic data for other thiazolidine-2,4-dione derivatives exist, specific experimental data from animal models for this particular compound is not available. researchgate.netnih.gov Therefore, a quantitative description of its pharmacokinetic behavior, including rates of absorption, tissue distribution, metabolic pathways, and routes of excretion, cannot be provided at this time.

Toxicological Profiling in Animal Models (e.g., acute oral toxicity, specific organ effects, not human safety/adverse effects)

Toxicological assessment in animal models has provided initial data on the acute toxicity of this compound.

Acute Oral Toxicity

Studies in rats have established the median lethal dose (LD50) following a single oral administration. The acute oral LD50 for this compound in rats is reported to be 1,080 mg/kg. sigmaaldrich.com Observations noted in conjunction with this toxicity testing included behavioral effects, specifically convulsions or impacts on the seizure threshold. sigmaaldrich.com

Specific Organ Effects

Beyond the acute effects on the central nervous system noted during oral toxicity studies, specific data on other organ effects from animal models are not detailed in the available literature. A safety data sheet for the compound indicates it may cause skin and eye burns upon direct contact in rabbit models. sigmaaldrich.com

Table 1: Acute Oral Toxicity of this compound

Species Route of Administration Toxicity Value Observed Effects Reference

Advanced Research Perspectives and Future Directions for 3 4 Ethoxyphenyl 1,3 Thiazolidine 2,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

Conventional methods for the synthesis of thiazolidinedione derivatives often involve the use of hazardous organic solvents and catalysts, which are environmentally undesirable. nps.org.au In recent years, there has been a significant shift towards the development of green and sustainable synthetic protocols. These methods aim to reduce reaction times, simplify work-up procedures, and minimize the generation of toxic waste.

Several innovative and eco-friendly approaches have been successfully applied to the synthesis of the 2,4-thiazolidinedione (B21345) scaffold. nih.govnih.gov Microwave-assisted organic synthesis has emerged as a powerful tool, offering rapid and efficient heating, which often leads to higher yields and shorter reaction times compared to conventional heating methods. nih.govdiabetesjournals.orgoup.com This technique has been employed for various steps in the synthesis of TZD libraries, demonstrating its versatility and efficiency. diabetesjournals.org

Ultrasound-assisted synthesis is another green methodology that has been effectively utilized. nih.govtg.org.au Sonication can enhance reaction rates and yields, and when combined with environmentally benign solvents like ionic liquids, it offers a sustainable alternative to traditional methods. nih.govyoutube.com For instance, the use of a task-specific ionic liquid, 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]), has been shown to be effective in the ultrasound-assisted synthesis of 2,4-thiazolidinedione derivatives, with the added benefit of the ionic liquid being recoverable and recyclable. nih.govyoutube.com

Furthermore, the use of deep eutectic solvents (DESs) as both catalysts and reaction media represents a significant advancement in the green synthesis of thiazolidinediones. nps.org.ausemanticscholar.orgresearchgate.net DESs are biodegradable, non-flammable, and have low vapor pressure, making them an attractive alternative to volatile organic compounds. semanticscholar.orgresearchgate.net The application of solid-supported catalysts, such as silica-supported iodine and potassium carbonate, also contributes to the greening of TZD synthesis by facilitating easier separation and reuse of the catalyst. aston.ac.uk

Table 1: Comparison of Sustainable Synthetic Methodologies for Thiazolidinediones
MethodologyKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction times, increased yields, uniform heatingSynthesis of TZD libraries diabetesjournals.org
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yieldsSynthesis using task-specific ionic liquids nih.govyoutube.com
Deep Eutectic Solvents (DESs)Biodegradable, non-flammable, recyclable solvent/catalyst systemKnoevenagel condensation for TZD derivatives nps.org.ausemanticscholar.org
Solid-Supported CatalystsEasy catalyst separation and reuseKnoevenagel condensation using silica-supported iodine and K2CO3 aston.ac.uk

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is progressively being replaced by a multi-target approach in drug discovery. bohrium.com Thiazolidinediones, originally developed as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), are now recognized for their polypharmacological profile, interacting with multiple biological targets. semanticscholar.orgmdpi.com This multi-targeting ability presents an opportunity to develop novel TZD derivatives with enhanced therapeutic efficacy for complex diseases like type 2 diabetes.

Beyond their well-established role as PPARγ agonists, TZD derivatives have been shown to inhibit several other key enzymes involved in glucose metabolism, including α-amylase and α-glucosidase. nih.govtg.org.au Inhibition of these enzymes can delay the absorption of glucose from the gut, contributing to better glycemic control. nih.gov Furthermore, some TZD analogues have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-4 (DPP4), both of which are important targets in the management of diabetes. bohrium.com

The recognition of this polypharmacology has spurred the rational design of new TZD-based compounds that are intentionally engineered to interact with multiple targets. bohrium.com This "pharmacophore hybridization" strategy involves combining the TZD scaffold with other bioactive moieties to create a single molecule with a desired multi-target profile. nih.gov For instance, succinimide-thiazolidinedione hybrids have been designed and synthesized as multi-target antidiabetic agents, showing inhibitory activity against α-glucosidase, α-amylase, PTP1B, and DPP4. bohrium.com This approach holds promise for the development of more effective therapies with a broader spectrum of action.

Application of Advanced Biophysical and Imaging Techniques for Target Engagement

A thorough understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. A variety of advanced biophysical and imaging techniques are being employed to elucidate the target engagement of thiazolidinedione derivatives at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the chemical structure of newly synthesized TZD compounds and for studying their interactions with target proteins in solution. nih.govbohrium.com Saturation-transfer difference (STD)-NMR, for example, can identify which compounds in a library bind to a target protein. nih.gov

Isothermal Titration Calorimetry (ITC) is another valuable biophysical technique that provides a comprehensive thermodynamic profile of a binding interaction. semanticscholar.orgresearchgate.netaston.ac.ukkaiserpermanente.org ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key parameters such as the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. semanticscholar.orgaston.ac.uk This information is crucial for understanding the driving forces behind ligand-protein recognition.

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are widely used to assess the direct binding of small molecules to a purified target protein. tg.org.aunih.gov Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature, which can be monitored using a fluorescent dye. tg.org.au

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time detection and kinetic analysis of biomolecular interactions. nih.govmdpi.com While specific applications to 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione are not extensively documented, SPR is a powerful tool for characterizing the binding of small molecules to their protein targets.

In cellular contexts, fluorescence imaging techniques can be used to visualize the downstream effects of target engagement. For example, immunocytochemistry can be used to monitor the phosphorylation of signaling proteins like ERK1/2, providing a cellular readout of receptor activation by TZD ligands. nih.gov

Rational Design and Synthesis of Next-Generation Thiazolidinedione Derivatives with Enhanced Selectivity and Potency

The rational design of new thiazolidinedione derivatives is guided by a deep understanding of their structure-activity relationships (SAR). nps.org.aunih.govnih.govbohrium.com Extensive research has established the key structural features required for potent PPARγ agonism, which include the acidic TZD headgroup, a central aromatic ring, and a lipophilic tail. nih.gov Computational methods, such as molecular docking, play a crucial role in the design process by predicting how novel compounds will bind to the active site of the target protein, thereby guiding the synthesis of molecules with improved affinity and selectivity. nih.gov

A major focus in the development of next-generation TZDs is to enhance their therapeutic index by improving potency and selectivity, and by reducing off-target effects. diabetesjournals.org One promising strategy is the creation of hybrid molecules that combine the TZD scaffold with other pharmacologically active moieties. semanticscholar.org For example, TZD-based hybrids incorporating benzothiazole, pyridine, or 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for various biological activities. youtube.comresearchgate.net

Another approach involves the synthesis of TZD derivatives that function as partial PPARγ modulators. nih.gov Full agonists can sometimes lead to undesirable side effects, and it is hypothesized that partial agonists may offer a better safety profile while still providing therapeutic benefits. nih.gov The design of these molecules often focuses on altering the interactions with key amino acid residues in the PPARγ ligand-binding domain. nih.gov

Furthermore, researchers are exploring TZD analogues that may exert their insulin-sensitizing effects through mechanisms that are independent of or complementary to PPARγ activation. diabetesjournals.org For instance, some novel TZDs have been designed to target the mitochondrial pyruvate (B1213749) carrier (MPC), which could offer a new avenue for achieving insulin (B600854) sensitization with a reduced risk of PPARγ-related side effects. diabetesjournals.org

Table 2: Strategies for the Rational Design of Next-Generation Thiazolidinediones
Design StrategyObjectiveExampleReference
Structure-Activity Relationship (SAR) StudiesOptimize potency and selectivity by modifying key structural featuresModification of the 5-benzylidene group nih.gov
Molecular Docking and In Silico DesignPredict binding modes and affinities to guide synthesisDesign of selective partial PPARγ modulators nih.gov
Pharmacophore HybridizationCreate multi-target agents with enhanced efficacyTZD-benzothiazole hybrids as aldose reductase inhibitors researchgate.net
Targeting Alternative PathwaysReduce PPARγ-related side effects by engaging other targetsDesign of TZD analogues targeting the mitochondrial pyruvate carrier (MPC) diabetesjournals.org

Challenges and Opportunities in Translational Research for Mechanistic Insight (excluding clinical trials)

Translating promising preclinical findings for thiazolidinedione derivatives into clinical applications requires a deep mechanistic understanding of their in vivo actions. While the activation of PPARγ is a key event, the precise downstream mechanisms that lead to the observed therapeutic effects are still not fully elucidated. nps.org.aunih.gov This presents both challenges and opportunities for translational research.

A significant challenge lies in the complexity of the metabolic syndromes that TZDs are designed to treat. nih.gov Type 2 diabetes, for example, involves intricate dysregulation of glucose, lipid, and protein metabolism across multiple tissues. nih.gov Teasing apart the direct and indirect effects of TZDs in different tissues, such as adipose, muscle, and liver, is a complex task. nih.gov Preclinical animal models have been instrumental in this regard, but the translation of findings from these models to humans is not always straightforward. nih.gov

One of the key questions in the field is the relative importance of the direct action of TZDs on different tissues. nih.gov While PPARγ is most highly expressed in adipose tissue, it is also present at lower levels in other tissues. nih.gov Understanding whether the therapeutic effects of TZDs are mediated primarily through their action on adipocytes, with secondary effects on other tissues, or through direct actions on multiple tissues is an important area of ongoing research. nih.gov

The discovery of PPARγ-independent mechanisms of action for some TZD derivatives presents a significant opportunity for the development of new therapies with improved side-effect profiles. nih.gov Further research into these alternative pathways, such as the modulation of the mitochondrial pyruvate carrier, could lead to the development of a new generation of insulin sensitizers that are decoupled from the adverse effects associated with full PPARγ activation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.